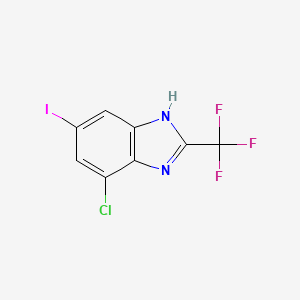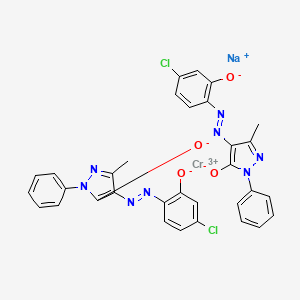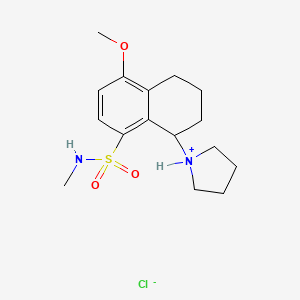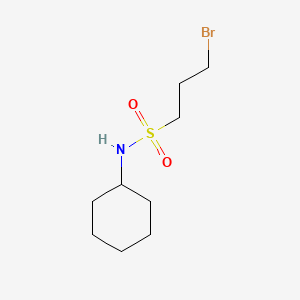
1-Propanesulfonamide, 3-bromo-N-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is a chemical compound with the molecular formula C9H18BrNO2S. It is known for its unique structure, which includes a bromine atom attached to a propane sulfonamide group and a cyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- typically involves the bromination of N-cyclohexylpropanesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanesulfonamide, 3-chloro-N-cyclohexyl-: Similar structure but with a chlorine atom instead of bromine.
1-Propanesulfonamide, 3-iodo-N-cyclohexyl-: Contains an iodine atom instead of bromine.
1-Propanesulfonamide, 3-fluoro-N-cyclohexyl-: Features a fluorine atom in place of bromine.
Uniqueness
1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
73972-45-9 |
|---|---|
Molekularformel |
C9H18BrNO2S |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
3-bromo-N-cyclohexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H18BrNO2S/c10-7-4-8-14(12,13)11-9-5-2-1-3-6-9/h9,11H,1-8H2 |
InChI-Schlüssel |
FJLJOSOWSJGPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


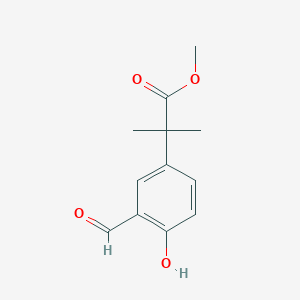
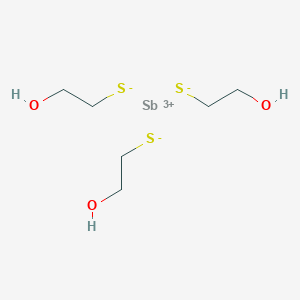
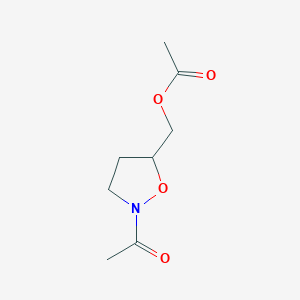
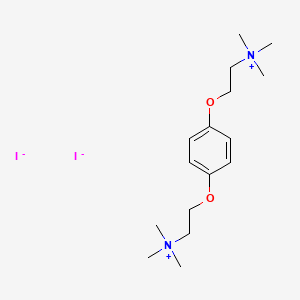
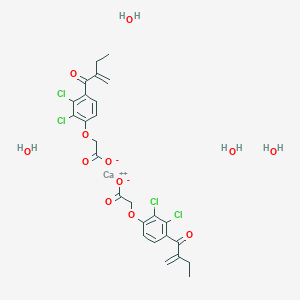
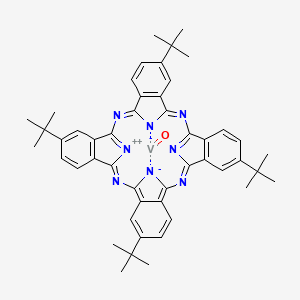
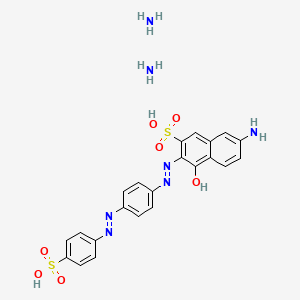
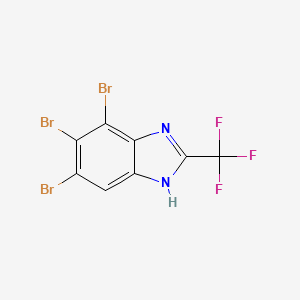
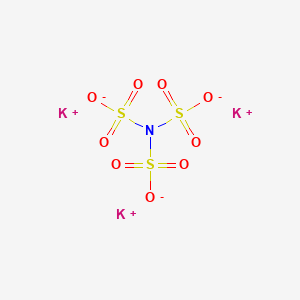
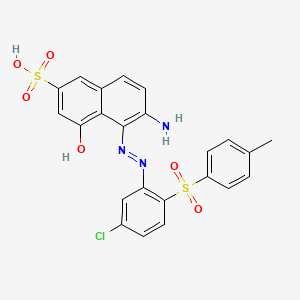
![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
